1-Bromo-3-(2,2-difluorocyclopropyl)benzene

Catalog No.
S816479
CAS No.
1393563-14-8
M.F
C9H7BrF2
M. Wt
233.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-3-(2,2-difluorocyclopropyl)benzene

CAS Number

1393563-14-8

Product Name

1-Bromo-3-(2,2-difluorocyclopropyl)benzene

IUPAC Name

1-bromo-3-(2,2-difluorocyclopropyl)benzene

Molecular Formula

C9H7BrF2

Molecular Weight

233.05 g/mol

InChI

InChI=1S/C9H7BrF2/c10-7-3-1-2-6(4-7)8-5-9(8,11)12/h1-4,8H,5H2

InChI Key

CTRHNTQRQHKOLH-UHFFFAOYSA-N

SMILES

C1C(C1(F)F)C2=CC(=CC=C2)Br

Canonical SMILES

C1C(C1(F)F)C2=CC(=CC=C2)Br
  • Chemical Databases

    Searches of scientific databases like PubChem [] and key vendor listings [] confirm the existence of the compound but do not provide details on its use in research.

  • Limited Literature Search

    A general search for scientific articles mentioning 1-Bromo-3-(2,2-difluorocyclopropyl)benzene yielded no significant results. This suggests that the compound is either a niche research area or not yet widely studied.

Further Exploration:

While current information is limited, there are avenues for further exploration:

  • Chemical Vendors

    Companies like Sigma-Aldrich may have access to internal research data or customer use cases that are not publicly available. Contacting them directly might provide insights.

  • Patent Literature

    Searching scientific databases for patents mentioning the compound could reveal its potential applications in drug discovery or material science.

  • Future Research

    Given the presence of a reactive bromine group and a difluorocyclopropane ring, 1-Bromo-3-(2,2-difluorocyclopropyl)benzene could be of interest for researchers in areas like:

    • Medicinal Chemistry: The molecule might serve as a starting material for the synthesis of novel bioactive molecules.
    • Material Science: The unique functional groups could be useful in the design of new materials with specific properties.

1-Bromo-3-(2,2-difluorocyclopropyl)benzene is an aromatic compound characterized by a benzene ring substituted at the 1-position with a bromine atom and at the 3-position with a 2,2-difluorocyclopropyl group. The difluorocyclopropyl moiety consists of a three-membered carbon ring with two fluorine atoms attached to one of the carbons. This unique structure suggests potential applications in various fields, including medicinal chemistry and materials science due to its reactive bromine atom and the sterically hindered cyclopropyl group, which can influence its reactivity and biological interactions.

Due to the lack of information on the biological activity of 1-Bromo-3-(2,2-difluorocyclopropyl)benzene, a mechanism of action cannot be established.

As information on this specific compound is limited, it's important to consider the general safety hazards associated with similar aromatic halides:

  • Skin and eye irritant: Contact with the compound can irritate skin and eyes.
  • Suspected respiratory irritant: Inhalation may irritate the respiratory tract.
  • Environmental hazard: Organic halides can be harmful to aquatic life.

Data for further investigation:

  • Safety Data Sheet (SDS) for 1-Bromo-3-(2,2-difluorocyclopropyl)benzene, if available from a commercial supplier, would provide specific hazard information.
Common to similar compounds:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as hydroxide ions, amines, or thiols.
  • Elimination Reactions: Under certain conditions, elimination of hydrogen bromide may occur.
  • Oxidation and Reduction: The compound may undergo oxidation to yield corresponding alcohols or carboxylic acids or reduction to form hydrocarbons.

Example Reaction

A typical nucleophilic substitution reaction could be represented as follows:

text
1-Bromo-3-(2,2-difluorocyclopropyl)benzene + NaOH → 1-Hydroxy-3-(2,2-difluorocyclopropyl)benzene + NaBr

The synthesis of 1-Bromo-3-(2,2-difluorocyclopropyl)benzene typically involves several steps:

  • Cyclopropanation: A suitable precursor undergoes cyclopropanation to form the difluorocyclopropyl structure.
  • Bromination: The resulting compound is then subjected to bromination using reagents like N-bromosuccinimide (NBS) under radical conditions. This reaction is often performed in an inert solvent such as dichloromethane at controlled temperatures to optimize yield and selectivity.

The unique structure of 1-Bromo-3-(2,2-difluorocyclopropyl)benzene makes it a candidate for various applications:

  • Medicinal Chemistry: Potential use as a scaffold for drug development due to its reactive groups.
  • Material Science: May serve as an intermediate in synthesizing novel materials with specific properties.
  • Research: Could be utilized in studies exploring halogenated compounds' reactivity and biological interactions .

Several compounds share structural features with 1-Bromo-3-(2,2-difluorocyclopropyl)benzene. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
1-Bromo-4-(2,2-difluorocyclopropyl)benzeneSimilar bromination patternDifferent substitution pattern on the benzene ring
3-Bromobenzyl bromideContains a bromobenzyl groupLacks the difluorocyclopropyl moiety
1,3-Bis(bromomethyl)benzeneMultiple bromomethyl groupsNo fluorinated cyclopropane structure
1-Bromo-3-(trifluoromethyl)cyclopropylbenzeneContains trifluoromethyl instead of difluoroDifferent halogenation pattern affecting reactivity

Uniqueness

The uniqueness of 1-Bromo-3-(2,2-difluorocyclopropyl)benzene lies in its combination of a reactive bromine atom and a sterically hindered difluorocyclopropyl group. This configuration may confer distinct chemical properties that could be advantageous in drug design and other synthetic applications .

XLogP3

3.5

Dates

Modify: 2023-08-16

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